

Application Notes and Protocols: Disperse Orange 29 for Textile Inkjet Printing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse orange 29

Cat. No.: B3427777

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of C.I. **Disperse Orange 29** in water-based inkjet printing on polyester textiles. The information is intended to guide researchers and scientists in developing and evaluating digital textile printing processes.

Introduction to Disperse Orange 29

C.I. **Disperse Orange 29** is a double azo disperse dye known for its orange to palm red powder appearance.^[1] Due to its non-ionic nature and low water solubility, it is primarily used for dyeing and printing hydrophobic fibers, most notably polyester and its blends.^[1] In digital textile printing, disperse dyes are milled to nano-sized particles and formulated into stable aqueous dispersions (inks) to be jetted through piezoelectric printheads. The coloration of polyester occurs through a high-temperature process where the dye sublimates and diffuses into the amorphous regions of the fiber, forming a solid solution that results in good color fastness.^[2]

Quantitative Data Summary

Table 1: Properties of C.I. Disperse Orange 29

Property	Value	Reference
C.I. Name	Disperse Orange 29	[1]
C.I. Number	26077	[1]
CAS Number	61902-11-2	[1]
Molecular Structure	Double Azo Class	[1]
Molecular Formula	C ₁₉ H ₁₅ N ₅ O ₄ S	[1]
Molecular Weight	377.35 g/mol	[1]

Table 2: Example Formulation for a Water-Based Disperse Orange 29 Inkjet Ink

This table represents a typical formulation based on common ranges found in literature. Optimization is required for specific printhead technologies.

Component	Function	Weight Percentage (wt%)	Reference
C.I. Disperse Orange 29	Colorant	3.0 - 15.0	[3] [4]
Polymeric Dispersant	Particle Stabilization	2.0 - 5.0	[3] [5]
Diethylene Glycol (DEG)	Humectant / Co-solvent	15.0 - 25.0	[3] [4]
Ethylene Glycol (EG)	Humectant / Co-solvent	5.0 - 10.0	[3] [6]
Surfactant	Surface Tension Modifier	0.1 - 2.0	[4]
Biocide/Fungicide	Prevents Microbial Growth	0.1 - 0.5	-
Organosilicon Defoamer	Prevents Foaming	~ 0.1	[3] [4]
Deionized Water	Vehicle / Solvent	Balance to 100	[3] [4]

Table 3: Required Physicochemical Properties for Disperse Inkjet Inks

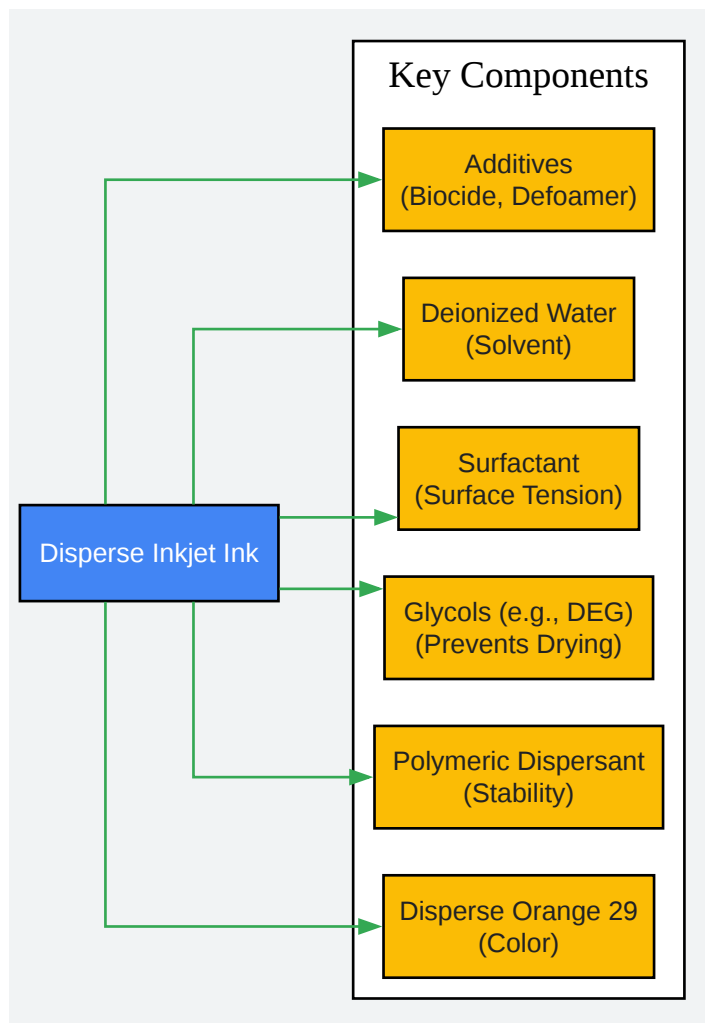
Property	Typical Range	Rationale	Reference
Viscosity (at 25°C)	2 - 10 mPa·s	Ensures proper jetting and drop formation.	[7]
Surface Tension	28 - 40 mN/m	Controls drop spreading and wetting on fabric.	[7]
Particle Size (d ₅₀)	< 200 nm	Prevents clogging of printhead nozzles.	[4]
pH	7.0 - 9.0	Ensures ink stability and compatibility with printhead components.	[8]

Table 4: Color Fastness Properties of Disperse Orange 29 on Polyester

Fastness is rated on a scale of 1 to 5, where 5 represents the best performance.

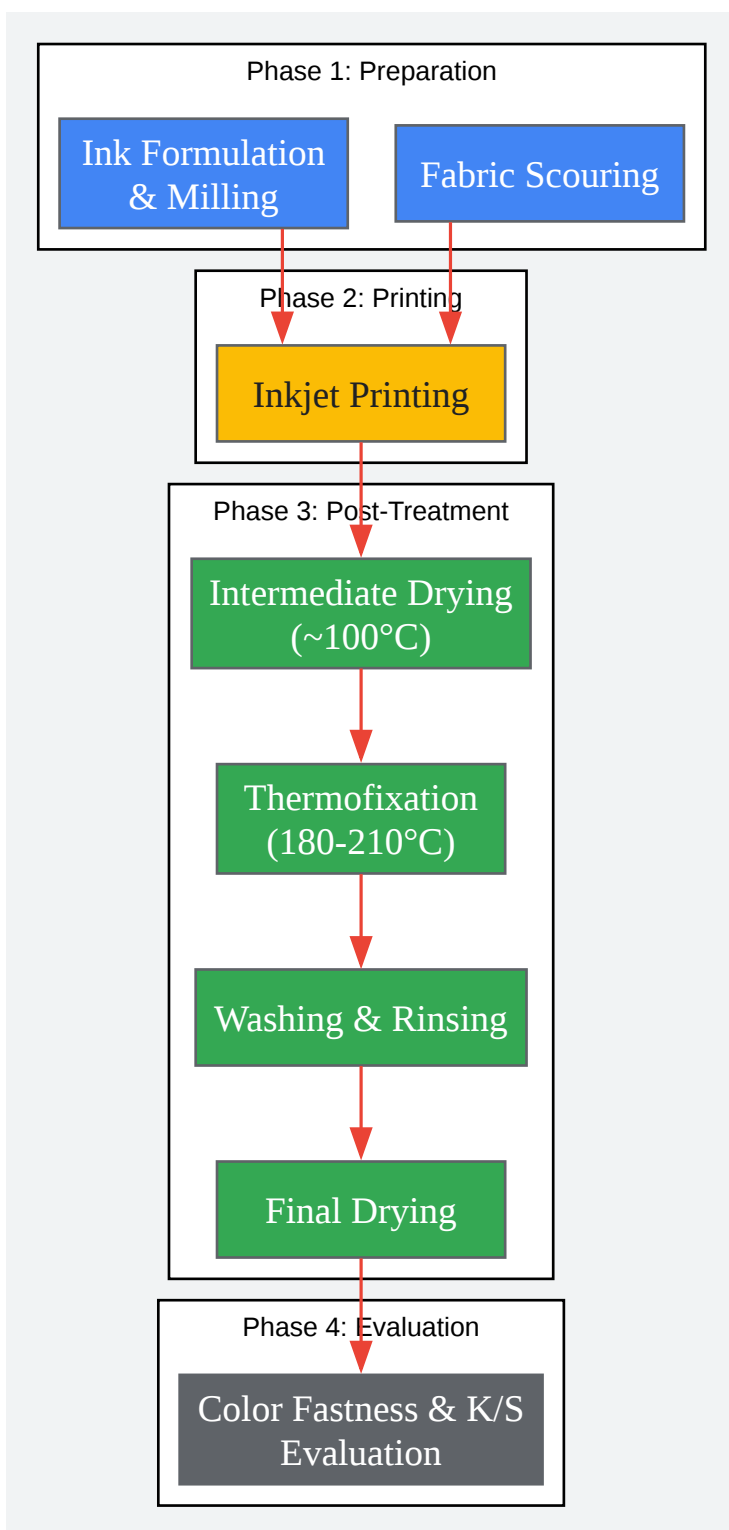
Fastness Property	AATCC Rating	Reference
Light Fastness	6 - 7	[1]
Washing Fastness (Staining)	5	[1]
Perspiration Fastness (Staining)	5	[1]
Ironing Fastness	5	[1]
Dry Rubbing	4	-
Wet Rubbing	3 - 4	-
(Note: Rubbing fastness values are typical for high-quality disperse dye prints after proper post-treatment.)		

Visualization of Workflows and Components



[Click to download full resolution via product page](#)

Caption: Key components of a water-based disperse inkjet ink.



[Click to download full resolution via product page](#)

Caption: Workflow for inkjet printing on polyester with **Disperse Orange 29**.

Experimental Protocols

Protocol 1: Preparation of Disperse Orange 29 Inkjet Ink

This protocol describes the lab-scale preparation of a stable disperse dye ink via bead milling.

- Premix Preparation:
 - In a beaker, combine Diethylene Glycol, Ethylene Glycol, and deionized water as per the formulation in Table 2.
 - Slowly add the polymeric dispersant while stirring with a magnetic stirrer until fully dissolved.
 - Add the C.I. **Disperse Orange 29** powder to the mixture and stir at high speed (e.g., 1000 rpm) for 30 minutes to create a homogenous premix.[\[3\]](#)
- Bead Milling (Particle Size Reduction):
 - Transfer the premix into the grinding chamber of a planetary ball mill or other suitable bead mill.
 - Add zirconia beads (0.4–0.6 mm diameter) to the chamber.[\[3\]](#)
 - Mill the dispersion at a specified speed (e.g., 800 rpm) for 3-6 hours.[\[3\]](#) The milling time should be optimized to achieve the target particle size.
 - Periodically sample the dispersion to measure particle size using a dynamic light scattering (DLS) instrument until the d_{50} is below 200 nm.
- Final Formulation and Filtration:
 - Separate the milled concentrate from the zirconia beads.
 - In a separate vessel, dilute the concentrate with the remaining deionized water and add the surfactant, biocide, and defoamer under gentle stirring.
 - Adjust the pH to the desired range (7.0-9.0) if necessary.[\[8\]](#)

- Allow the ink to stand for 12 hours to de-aerate.[8]
- Filter the final ink through a 0.8-1.0 μm filter, followed by a final filtration through a 0.22 μm filter to remove any remaining agglomerates or impurities.[3]
- Measure and record the final viscosity, surface tension, particle size, and pH to ensure they meet the specifications in Table 3.

Protocol 2: Fabric Preparation and Inkjet Printing

- Fabric Scouring (Pre-treatment):
 - Before printing, the polyester fabric must be scoured to remove any oils, waxes, and sizing agents.
 - Wash the fabric in a bath containing 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate at 60-70°C for 30 minutes.
 - Rinse the fabric thoroughly with hot water, then cold water, and dry completely.
- Inkjet Printing:
 - Load the prepared **Disperse Orange 29** ink into a compatible piezoelectric inkjet printer (e.g., Epson, Ricoh, Kyocera printheads).
 - Ensure the printer's environmental conditions (temperature and humidity) are stable.
 - Print the desired design or color patch onto the scoured polyester fabric. A typical resolution is 600x600 dpi.[9]

Protocol 3: Post-Treatment of Printed Fabric

This phase is critical for fixing the dye within the polyester fibers.

- Intermediate Drying:
 - Immediately after printing, dry the fabric to evaporate the water and solvents. This can be done in a hot air oven or using an inline dryer at approximately 100°C.[10] This step

prevents dye migration before fixation.

- Thermofixation:
 - Fix the dye using a dry heat process in a stenter or on a calendar press.
 - The typical conditions for polyester are a temperature of 180-210°C for 60-90 seconds.^[2]
^[10] Higher temperatures require shorter dwell times.^[2] This process causes the polyester fibers to swell, allowing the disperse dye to diffuse into the fiber structure.^[10]
- Washing (Reduction Clearing):
 - After thermofixation, a washing step is essential to remove unfixed dye from the fabric surface, which improves rubbing fastness and prevents color bleeding.
 - Rinse the fabric in cold water.
 - Perform a reduction clearing wash in a bath containing 1-2 g/L caustic soda, 1-2 g/L sodium hydrosulphite, and 1 g/L detergent at 70-80°C for 10-15 minutes.
 - Rinse thoroughly with hot water and then cold water. Neutralize with a weak solution of acetic acid if necessary.
 - Finally, dry the printed fabric.

Protocol 4: Evaluation of Color Yield (K/S Value)

The color strength (K/S) on the fabric surface is a measure of dye fixation and color depth.

- Instrumentation: Use a calibrated reflectance spectrophotometer.^[11]
- Measurement:
 - Fold the printed fabric sample at least twice to ensure opacity.^[12]
 - Measure the spectral reflectance (R) of the sample at its wavelength of maximum absorption (λ -max).

- The spectrophotometer software will calculate the K/S value using the Kubelka-Munk equation: $K/S = (1-R)^2 / 2R$.[\[13\]](#)
- A higher K/S value indicates a greater color strength and dye uptake.[\[14\]](#)

Protocol 5: Evaluation of Color Fastness

Evaluate the final printed fabric according to standardized test methods.

- Color Fastness to Laundering (AATCC 61 / ISO 105-C06):
 - This accelerated test simulates multiple home launderings.[\[15\]](#)[\[16\]](#)
 - A fabric specimen is placed in a stainless steel container with detergent solution and steel balls.[\[17\]](#)
 - The container is agitated in a Launder-Ometer at a specified temperature (e.g., 49°C) for 45 minutes.[\[16\]](#)
 - After the cycle, the specimen is rinsed and dried.
 - Color change of the specimen and staining on an adjacent multifiber fabric are evaluated using the standard Gray Scales (1-5).[\[18\]](#)
- Color Fastness to Rubbing (ISO 105-X12):
 - This test measures the amount of color transferred from the fabric surface to another surface by rubbing.[\[19\]](#)
 - A specimen is mounted on a Crockmeter and rubbed with a standard white cotton cloth (crock cloth) for a set number of cycles (typically 10) under a specified pressure (9N).[\[20\]](#)[\[21\]](#)
 - The test is performed with both a dry and a wet crock cloth.[\[22\]](#)
 - The degree of staining on the white crock cloth is assessed using the Gray Scale for Staining (1-5).[\[20\]](#)

- Color Fastness to Light (AATCC 16.3):
 - This test determines the resistance of the color to fading when exposed to light.[23]
 - A fabric specimen is exposed to a high-intensity Xenon-Arc lamp, which simulates natural sunlight, for a specified duration (e.g., 20 or 40 AATCC Fading Units).[24]
 - A portion of the specimen is shielded from the light.
 - The color change between the exposed and unexposed areas is evaluated using the Gray Scale for Color Change (1-5).[24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. textilelearner.net [textilelearner.net]
- 3. Preparation of disperse inks for direct inkjet printing of non-pretreated polyester fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of disperse inks for direct inkjet printing of non-pretreated polyester fabrics [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. CN103694795B - Disperse dye ink-jet ink and preparation method thereof - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. resiltexiles.com [resiltexiles.com]
- 11. textilelearner.net [textilelearner.net]

- 12. woolwise.com [woolwise.com]
- 13. Measurement of the relationship between shade (%), reflectance (%) and color strength (K/S) [textiletoday.com.bd]
- 14. researchgate.net [researchgate.net]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. textilelearner.net [textilelearner.net]
- 17. AATCC 61 Color fastness to Laundering [darongtester.com]
- 18. chiuvention.com [chiuvention.com]
- 19. Standard - Textiles - Tests for colour fastness - Part X12: Colour fastness to rubbing (ISO 105-X12:2016) SS-EN ISO 105-X12:2016 - Swedish Institute for Standards, SIS [sis.se]
- 20. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 21. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 22. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 23. blog.qima.com [blog.qima.com]
- 24. aatcctestmethods.com [aatcctestmethods.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Disperse Orange 29 for Textile Inkjet Printing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427777#application-of-disperse-orange-29-in-inkjet-printing-on-textiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com